molecular formula C13H11BrOS B14587486 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene CAS No. 61405-50-3

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene

Cat. No.: B14587486
CAS No.: 61405-50-3
M. Wt: 295.20 g/mol
InChI Key: RXJZQBLWNCVYQR-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-3-(phenylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Another approach involves the Suzuki-Miyaura coupling reaction, where 1-methoxy-3-(phenylsulfanyl)benzene is coupled with a brominated arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like ethanol or water under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst like iron(III) bromide.

    Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, potassium carbonate, ethanol or water as solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving aromatic compounds and sulfur-containing groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the methoxy and phenylsulfanyl groups can influence the reactivity and regioselectivity of these reactions .

In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can also participate in redox reactions, where it undergoes oxidation or reduction to form sulfoxides, sulfones, or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is unique due to the presence of both the methoxy and phenylsulfanyl groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

61405-50-3

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

2-bromo-1-methoxy-3-phenylsulfanylbenzene

InChI

InChI=1S/C13H11BrOS/c1-15-11-8-5-9-12(13(11)14)16-10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

RXJZQBLWNCVYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)SC2=CC=CC=C2)Br

Origin of Product

United States

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